
Decyl trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl trichloroacetate: is an organic compound with the chemical formula C₁₂H₂₁Cl₃O₂ It is an ester derived from trichloroacetic acid and decanol
準備方法
Synthetic Routes and Reaction Conditions: Decyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with decanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of acetic acid to produce trichloroacetic acid, followed by esterification with decanol. The process may involve purification steps such as distillation or recrystallization to obtain the pure product .
化学反応の分析
Types of Reactions: Decyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and decanol.
Reduction: The compound can be reduced to form decyl dichloroacetate or decyl monochloroacetate, depending on the reducing agent and conditions used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and decanol.
Reduction: Decyl dichloroacetate or decyl monochloroacetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Decyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of trichloroacetate esters on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
作用機序
The mechanism of action of decyl trichloroacetate involves its interaction with biological molecules and pathways. The trichloromethyl group in the compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with proteins and other biomolecules. This interaction can lead to the modification of protein structures and functions, affecting various cellular processes .
類似化合物との比較
Trichloroacetic acid: A strong acid used in various chemical and biochemical applications.
Decyl dichloroacetate: A related ester with two chlorine atoms instead of three.
Decyl monochloroacetate: An ester with a single chlorine atom.
Uniqueness: Decyl trichloroacetate is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its dichloro and monochloro counterparts. This makes it particularly useful in specific synthetic and research applications .
特性
CAS番号 |
65611-33-8 |
|---|---|
分子式 |
C12H21Cl3O2 |
分子量 |
303.6 g/mol |
IUPAC名 |
decyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H21Cl3O2/c1-2-3-4-5-6-7-8-9-10-17-11(16)12(13,14)15/h2-10H2,1H3 |
InChIキー |
JVOWHDCGJSEUMO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


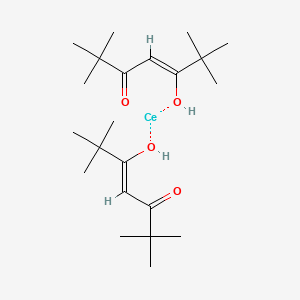



![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
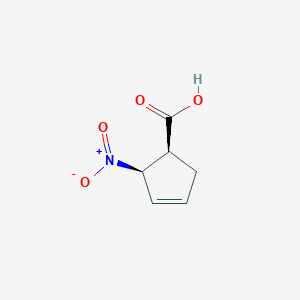
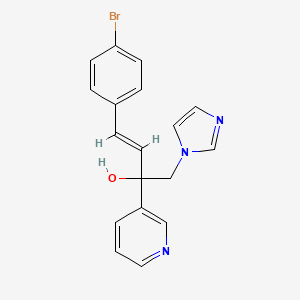
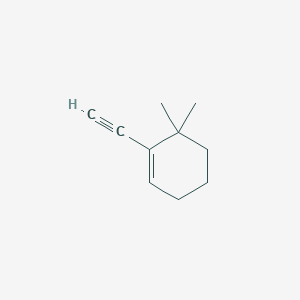

![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
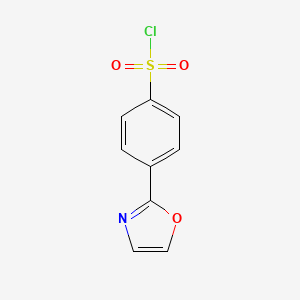
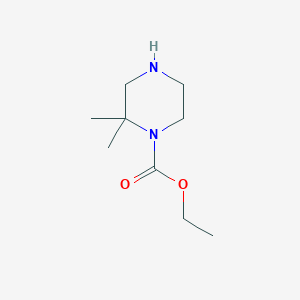
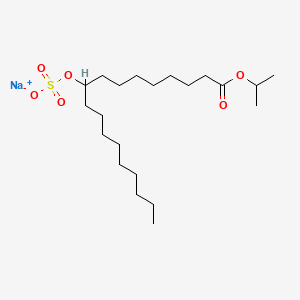
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
